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Executive Summary
MDL 105,519 is a high-affinity, selective antagonist for the strychnine-insensitive glycine

recognition site (GlyB) on the

-methyl-D-aspartate (NMDA) receptor complex.

Unlike earlier generations of kynurenate-based antagonists, MDL 105,519 exhibits nanomolar

affinity (

nM) and exceptional selectivity against non-NMDA glutamate receptors. This guide details its
cross-reactivity profile, comparing it with industry standards like L-701,324 and 7-
Chlorokynurenic acid (7-CKA), and provides self-validating protocols for verifying its specificity
in your assays.

Key Verdict: MDL 105,519 is the reagent of choice when absolute discrimination between

NMDA-associated glycine sites and AMPA/Kainate receptors is required, owing to a selectivity

window

-fold.
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Mechanistic Profile & Target Specificity[1][2]
Primary Mechanism
MDL 105,519 functions as a competitive antagonist at the glycine co-agonist site located on the

GluN1 (NR1) subunit of the NMDA receptor. Binding of MDL 105,519 prevents the allosteric

facilitation required for glutamate-mediated channel opening.

Target: GluN1 Subunit (Glycine binding domain).

Binding Kinetics: Slow dissociation rate, resulting in "insurmountable" antagonism in short-

duration functional assays.

Subunit Indifference: Binds with equal affinity to assembled (GluN1/GluN2) and

unassembled GluN1 subunits.

Visualizing the Selectivity Landscape
The following diagram illustrates the specific blockade of the NMDA receptor complex by MDL

105,519 while sparing structurally related ionotropic glutamate receptors.
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Figure 1: Selectivity profile of MDL 105,519. Red arrow indicates potent inhibition; dotted lines

indicate lack of cross-reactivity.
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Comparative Performance Data
To ensure experimental rigor, researchers must benchmark MDL 105,519 against alternative

ligands. The table below synthesizes binding affinity (

or

) and selectivity ratios derived from radioligand binding assays in rat cortical membranes.

Compound Target Site

Affinity (

/

)

Selectivity vs.
AMPA/Kainate

Dissociation
Kinetics

MDL 105,519
NMDA Glycine

(GluN1)
~3 - 10 nM > 10,000-fold

Slow

(Monophasic)

L-701,324
NMDA Glycine

(GluN1)
~2 - 5 nM > 10,000-fold

Very Slow (High

potency in vivo)

7-CKA
NMDA Glycine

(GluN1)
~200 - 500 nM ~1,000-fold

Fast (Rapidly

reversible)

Strychnine
Glycine-A (Cl-

channel)

N/A (Inactive at

NMDA)
N/A N/A

Analysis of Cross-Reactivity
AMPA/Kainate Receptors: MDL 105,519 shows negligible displacement of [³H]AMPA or

[³H]Kainate at concentrations up to 100 µM. This makes it superior to broad-spectrum

glutamate antagonists (e.g., Kynurenic acid) which block all three subtypes.

Strychnine-Sensitive Glycine Receptors: It is critical to distinguish the NMDA glycine site

(GlyB) from the inhibitory glycine receptor (GlyA). MDL 105,519 does not bind the

strychnine-sensitive chloride channel, preventing confounding inhibitory post-synaptic

potential (IPSP) blockade in slice recording.

Experimental Protocols for Validation
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As a scientist, you must validate the specificity of your pharmacological tools. Below are two

self-validating workflows.

Protocol A: Radioligand Binding Validation (In Vitro)
Objective: Confirm

and Bmax in your specific tissue preparation (e.g., Rat Cortex or Transfected HEK Cells).

Membrane Prep: Homogenize tissue in 0.32 M sucrose; centrifuge to isolate synaptic

membranes. Wash extensively (4x) with 50 mM Tris-acetate (pH 7.4) to remove endogenous

glycine (Critical Step: Endogenous glycine interferes with binding).

Ligand: Use [³H]MDL 105,519 (Specific Activity ~30-60 Ci/mmol).

Non-Specific Binding (NSB) Definition:

Correct Method: Use 1 mM Glycine or 100 µM D-Serine to define NSB.

Incorrect Method: Do not use Glutamate (binds a different site) or Strychnine (binds a

different receptor).

Incubation: 60 mins at 4°C (Slow dissociation requires long equilibrium time).

Separation: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI.

Data Analysis: Scatchard plot should yield a linear regression (single site model) with

nM.

Protocol B: Functional Exclusion of AMPA/Kainate
(Electrophysiology)
Objective: Prove that observed inhibition is NMDA-specific in whole-cell patch clamp.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1633640?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Figure 2: Decision tree for functional validation of MDL 105,519 specificity.

Protocol Steps:

Baseline: Establish stable baseline current with NMDA (50 µM) + Glycine (10 µM).

Challenge: Co-apply MDL 105,519 (1 µM).

Verification:

If the current is completely abolished, the response was pure NMDA.

If a fast-desensitizing component remains, it indicates AMPA receptor contamination (MDL

105,519 does not block AMPA).

Reversibility Check: Washout for >20 mins. Note that MDL 105,519 washes out very slowly

compared to 7-CKA.[1]

References
Baron, B. M., et al. (1997).[2][3] Pharmacological characterization of MDL 105,519, an

NMDA receptor glycine site antagonist.[2][3][4][5][6] European Journal of Pharmacology,

323(2-3), 181-192.[2][3]

Höfner, G., & Wanner, K. T. (1997).[5] Characterisation of the binding of [3H]MDL 105,519, a

radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical

brain membranes.[4][6] Neuroscience Letters, 226(2), 79-82.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1633640/docs?utm_src=pdf-body-img#technical-guide-cross-reactivity-profiling-of-mdl-105-519
https://pubmed.ncbi.nlm.nih.gov/9025105/
https://pubmed.ncbi.nlm.nih.gov/9128837/
https://www.medchemexpress.com/MDL-105519.html
https://pubmed.ncbi.nlm.nih.gov/9128837/
https://www.medchemexpress.com/MDL-105519.html
https://www.medkoo.com/products/6890
https://www.researchgate.net/publication/13830159_Novel_Systemically_Active_Antagonists_of_the_Glycine_Site_of_the_N-Methyl-d-aspartate_Receptor_Electrophysiological_Biochemical_and_Behavioral_Characterization
https://pubmed.ncbi.nlm.nih.gov/9159494/
https://pubmed.ncbi.nlm.nih.gov/9128837/
https://www.medchemexpress.com/MDL-105519.html
https://www.researchgate.net/publication/13830159_Novel_Systemically_Active_Antagonists_of_the_Glycine_Site_of_the_N-Methyl-d-aspartate_Receptor_Electrophysiological_Biochemical_and_Behavioral_Characterization
https://www.medkoo.com/products/6890
https://pubmed.ncbi.nlm.nih.gov/9159494/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1633640?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Baron, B. M., et al. (1996). [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-

aspartate receptor-associated glycine recognition site.[4][7][8] Journal of Pharmacology and

Experimental Therapeutics, 279(1), 62-68.[8]

Chazot, P. L., et al. (1998). [3H]MDL 105,519 binds with equal high affinity to both assembled

and unassembled NR1 subunits of the NMDA receptor.[4][7] European Journal of

Pharmacology, 353(1), 137-140.[4][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Electrophysiological characterisation of the antagonist properties of two novel NMDA
receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site
antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. medkoo.com [medkoo.com]

5. researchgate.net [researchgate.net]

6. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-
methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1
subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

8. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-
associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Cross-Reactivity Profiling of MDL
105,519]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1633640/docs#technical-guide-cross-reactivity-
profiling-of-mdl-105-519]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.medkoo.com/products/6890
https://pubmed.ncbi.nlm.nih.gov/9721050/
https://pubmed.ncbi.nlm.nih.gov/8858976/
https://pubmed.ncbi.nlm.nih.gov/8858976/
https://www.medkoo.com/products/6890
https://pubmed.ncbi.nlm.nih.gov/9721050/
https://www.medkoo.com/products/6890
https://pubmed.ncbi.nlm.nih.gov/9721050/
https://www.benchchem.com/product/b1633640?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/9025105/
https://pubmed.ncbi.nlm.nih.gov/9025105/
https://pubmed.ncbi.nlm.nih.gov/9025105/
https://pubmed.ncbi.nlm.nih.gov/9128837/
https://pubmed.ncbi.nlm.nih.gov/9128837/
https://www.medchemexpress.com/MDL-105519.html
https://www.medkoo.com/products/6890
https://www.researchgate.net/publication/13830159_Novel_Systemically_Active_Antagonists_of_the_Glycine_Site_of_the_N-Methyl-d-aspartate_Receptor_Electrophysiological_Biochemical_and_Behavioral_Characterization
https://pubmed.ncbi.nlm.nih.gov/9159494/
https://pubmed.ncbi.nlm.nih.gov/9159494/
https://pubmed.ncbi.nlm.nih.gov/9159494/
https://pubmed.ncbi.nlm.nih.gov/9721050/
https://pubmed.ncbi.nlm.nih.gov/9721050/
https://pubmed.ncbi.nlm.nih.gov/8858976/
https://pubmed.ncbi.nlm.nih.gov/8858976/
https://www.benchchem.com/product/b1633640/docs#technical-guide-cross-reactivity-profiling-of-mdl-105-519
https://www.benchchem.com/product/b1633640/docs#technical-guide-cross-reactivity-profiling-of-mdl-105-519
https://www.benchchem.com/product/b1633640/docs#technical-guide-cross-reactivity-profiling-of-mdl-105-519
https://www.benchchem.com/product/b1633640/docs#technical-guide-cross-reactivity-profiling-of-mdl-105-519
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1633640?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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